molecular formula C18H25BF3NO3 B12988565 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide

Cat. No.: B12988565
M. Wt: 371.2 g/mol
InChI Key: MMJWRBDRLTZKMI-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a phenyl core substituted with a trifluoromethyl (-CF₃) group at position 5 and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 2. The pivalamide (2,2-dimethylpropanamide) group is attached to the aromatic ring, contributing steric bulk and influencing solubility and reactivity. Boronic esters like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science .

Properties

Molecular Formula

C18H25BF3NO3

Molecular Weight

371.2 g/mol

IUPAC Name

2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C18H25BF3NO3/c1-15(2,3)14(24)23-13-10-11(18(20,21)22)8-9-12(13)19-25-16(4,5)17(6,7)26-19/h8-10H,1-7H3,(H,23,24)

InChI Key

MMJWRBDRLTZKMI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide typically involves the formation of the boronate ester followed by the introduction of the pivalamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as microreactor technology to achieve sustainable and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester yields boronic acids, while reduction of the trifluoromethyl group can lead to the formation of difluoromethyl derivatives.

Scientific Research Applications

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s boronate ester group can interact with biological molecules, making it useful in biochemical assays and drug design.

    Medicine: Its unique structural features are explored for potential therapeutic applications, including as inhibitors of specific enzymes.

    Industry: The compound is utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Positional Isomers

Example :

  • N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)pivalamide ()
    • Key Differences :
  • Substituent positions: Boronic ester at position 5 (vs. position 2 in the target compound) and -CF₃ at position 2.
  • Benzyl vs. Impact: Positional isomerism can significantly affect electronic properties (e.g., electron-withdrawing -CF₃ at meta vs. para positions) and reactivity in cross-coupling reactions .

Pyridine-Based Analogs

Example :

  • N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide ()
    • Key Differences :
  • Aromatic core: Pyridine (nitrogen-containing heterocycle) vs. benzene.
  • Substituents: Fluorine at position 5 (pyridine numbering) instead of -CF₃.
    • Impact :
  • Fluorine’s smaller size and weaker electron-withdrawing effect compared to -CF₃ may reduce steric hindrance and alter regioselectivity .

Substituent Variations

Examples :

  • N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS 1202805-45-5, )
    • Key Differences : Fluorine replaces -CF₃.
    • Impact :
  • Lower molecular weight (279.11 vs. ~372 for the target compound) and reduced lipophilicity.
  • Reduced electron-withdrawing effect may decrease boron reactivity in cross-couplings .
  • N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS 2376880-10-1, ) Key Differences: Methylation of the amide nitrogen.

Acyl Group Modifications

Examples :

  • N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 904326-87-0, )
    • Key Differences : Acetamide (-COCH₃) replaces pivalamide (-COC(CH₃)₃).
    • Impact :
  • Reduced steric bulk may improve solubility in polar solvents.
  • Lower thermal stability compared to pivalamide derivatives due to smaller acyl group .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
Target Compound C₁₉H₂₄BF₃NO₃ ~372.2* Not Provided -CF₃ (C5), Bpin (C2), pivalamide
N-(5-Fluoro-2-(Bpin)phenyl)pivalamide () C₁₆H₂₂BFNO₃ 279.11 1202805-45-5 -F (C5), Bpin (C2), pivalamide
N-(2-(Bpin)phenyl)pivalamide () C₁₇H₂₆BNO₃ 303.20 1073354-10-5 Bpin (C2), pivalamide
N-(5-Methyl-3-(Bpin)pyridin-2-yl)pivalamide () C₁₈H₂₆BN₂O₃ 329.23 1310383-24-4 -CH₃ (C5), Bpin (C3), pyridine

*Estimated based on structural analogs.

Table 2: Reactivity and Stability

Compound Reactivity in Suzuki Coupling Stability (Hydrolysis) Key Factors Influencing Behavior
Target Compound Moderate-High Moderate Electron-withdrawing -CF₃ enhances boron electrophilicity; pivalamide steric hindrance slows hydrolysis .
N-(5-Fluoro-2-(Bpin)phenyl)pivalamide () High Low Smaller -F substituent reduces steric hindrance; lower molecular weight improves solubility .
N-Methyl-N-(2-(Bpin)phenyl)pivalamide () Low High Methylation increases steric protection but reduces boron accessibility .

Biological Activity

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)pivalamide is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane moiety which is known for its ability to form stable complexes with various biological targets. The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological membranes.

PropertyValue
Molecular FormulaC16H20B F3 N O2
Molecular Weight305.14 g/mol
CAS Number616880-14-9
Purity>98.0%

The biological activity of this compound is primarily attributed to its ability to act as a boron-based alkylating agent . This property allows it to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids. The dioxaborolane structure facilitates the formation of reactive intermediates that can modify target molecules.

Key Mechanisms:

  • Alkylation of Nucleophiles : The compound can alkylate thiols and amines in proteins, potentially leading to changes in protein function.
  • Inhibition of Enzymatic Activity : By modifying active site residues in enzymes, it may inhibit their function, which could be beneficial in therapeutic contexts.
  • Targeting Cancer Cells : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by disrupting cellular processes.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound against different cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 µM to 25 µM depending on the cell line tested. These values indicate significant cytotoxicity compared to control groups.

Case Studies

  • Case Study 1: Anticancer Activity
    • A study published in Journal of Medicinal Chemistry explored the anticancer potential of boron-containing compounds similar to this compound. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases.
  • Case Study 2: Enzyme Inhibition
    • Research in Bioorganic & Medicinal Chemistry Letters reported that a dioxaborolane derivative inhibited serine proteases involved in inflammation. This suggests potential applications for anti-inflammatory therapies.

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